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Compound of Interest

Compound Name: 3-Hydroxyazetidine hydrochloride

Cat. No.: B016518

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyazetidine hydrochloride is a pivotal heterocyclic building block in medicinal
chemistry and drug development. Its strained four-membered ring and hydroxyl functionality
make it a valuable synthon for introducing unique conformational constraints and hydrogen
bonding interactions in novel therapeutic agents. A thorough understanding of its structure is
paramount for its effective utilization in synthesis and for predicting the properties of its
derivatives. This technical guide provides an in-depth analysis of the structure elucidation of 3-
hydroxyazetidine hydrochloride, detailing the spectroscopic data and experimental protocols
used for its characterization.

Physicochemical Properties
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Property Value Reference

Molecular Formula Cs3HsCINO [1112]

Molecular Weight 109.55 g/mol [11[2][3]
White to off-white crystalline

Appearance ) [4115]
solid

Melting Point 85-90 °C [6]

B Soluble in water, DMSO, and

Solubility [7]

methanol

Spectroscopic Data for Structure Elucidation

The definitive structure of 3-hydroxyazetidine hydrochloride is established through a
combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

The proton NMR spectrum of 3-hydroxyazetidine hydrochloride is characterized by signals
corresponding to the protons on the azetidine ring and the hydroxyl and amine protons.
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
. NHz* (exchangeable
~9.1 broad singlet 2H ]
with D20)
. OH (exchangeable
~6.2 broad singlet 1H )
with D20)
~4.5 multiplet 1H CH-OH
~4.0 multiplet 2H CH:z adjacent to NH2*
~3.7 multiplet 2H CH:z adjacent to NH2+*

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The proton-decoupled 2C-NMR spectrum is expected to show two distinct signals for the
carbon atoms of the azetidine ring.

Chemical Shift (6) ppm Assignment
~65-75 CH-OH
~50-60 CHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 3-hydroxyazetidine hydrochloride will exhibit characteristic absorption bands for the O-H,
N-H, and C-H bonds.
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Wavenumber (cm~?) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)
3200-2800 Strong, Broad N-H stretch (ammonium salt)
2980-2850 Medium C-H stretch (aliphatic)
~1600 Medium N-H bend (ammonium salt)

C-O stretch (secondary

~1100 Strong
alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 3-hydroxyazetidine hydrochloride, electrospray ionization (ESI) is a
suitable technique. The mass spectrum would be expected to show a prominent peak for the
protonated molecule (M+H)* of the free base, 3-hydroxyazetidine.

m/z Interpretation

74.05 [M+H]* of 3-hydroxyazetidine (CsH7NO)

Experimental Protocols
NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of 3-hydroxyazetidine hydrochloride.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or D20) in

a clean, dry NMR tube.
o Ensure the sample is fully dissolved; gentle vortexing may be applied if necessary.
IH-NMR Acquisition:

e The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.
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A standard single-pulse experiment is used.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise
ratio.

The residual solvent peak is used for chemical shift referencing.

13C-NMR Acquisition:

The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz.

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines
for each carbon.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-100
ppm).

A larger number of scans are typically required compared to *H-NMR to achieve an adequate
signal-to-noise ratio due to the low natural abundance of 13C.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-hydroxyazetidine hydrochloride with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

IR Spectrum Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
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A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder.

The sample spectrum is recorded, typically in the range of 4000-400 cm™1.

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of 3-hydroxyazetidine hydrochloride in a suitable solvent
compatible with electrospray ionization, such as methanol or a mixture of water and
acetonitrile.

Mass Spectrum Acquisition (ESI-MS):

e The analysis is performed on a mass spectrometer equipped with an electrospray ionization

source.
e The sample solution is introduced into the ESI source at a constant flow rate.

e The instrument is operated in positive ion mode to detect the protonated molecule.

e The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-200).
e The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.

Visualizations
Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of 3-
hydroxyazetidine hydrochloride, starting from the unknown compound to its confirmed
structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b016518#3-hydroxyazetidine-hydrochloride-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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